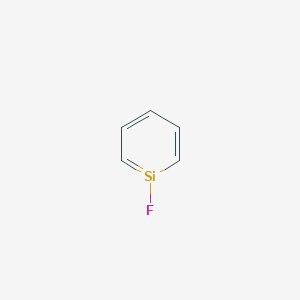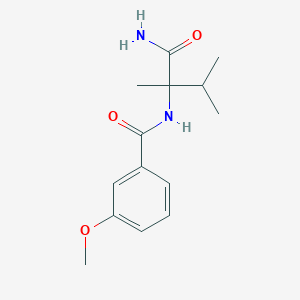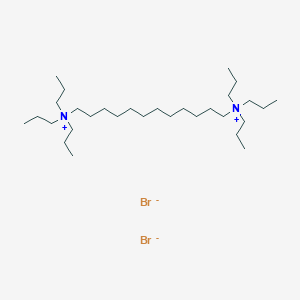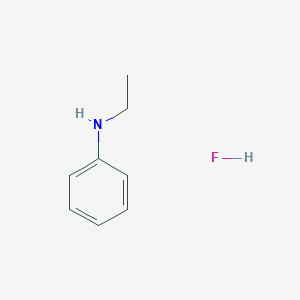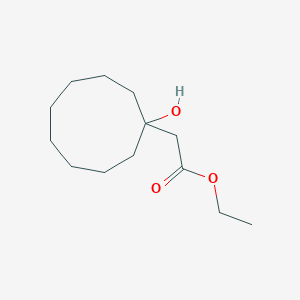![molecular formula C12H21NOSi B14320148 3-{[(Triethylsilyl)oxy]methyl}pyridine CAS No. 112671-02-0](/img/structure/B14320148.png)
3-{[(Triethylsilyl)oxy]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Triethylsilyl)oxy]methyl}pyridine is an organic compound that features a pyridine ring substituted with a triethylsilyl group. The triethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Triethylsilyl)oxy]methyl}pyridine typically involves the reaction of pyridine derivatives with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-{[(Triethylsilyl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Applications De Recherche Scientifique
3-{[(Triethylsilyl)oxy]methyl}pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[(Triethylsilyl)oxy]methyl}pyridine involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule, facilitating complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Trimethylsilyl derivatives: These compounds also feature silyl groups and are used for similar purposes in organic synthesis.
Triisopropylsilyl derivatives: These compounds have larger silyl groups, providing greater steric hindrance and stability.
Tert-Butyldimethylsilyl derivatives: These compounds offer a balance between steric hindrance and ease of removal, making them versatile protecting groups.
Uniqueness: 3-{[(Triethylsilyl)oxy]methyl}pyridine is unique due to its specific combination of a pyridine ring and a triethylsilyl group, which provides a distinct balance of reactivity and stability. This makes it particularly useful in selective organic synthesis and as an intermediate in the production of complex molecules .
Propriétés
Numéro CAS |
112671-02-0 |
|---|---|
Formule moléculaire |
C12H21NOSi |
Poids moléculaire |
223.39 g/mol |
Nom IUPAC |
triethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C12H21NOSi/c1-4-15(5-2,6-3)14-11-12-8-7-9-13-10-12/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
YFPBWIPTTFBEKV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



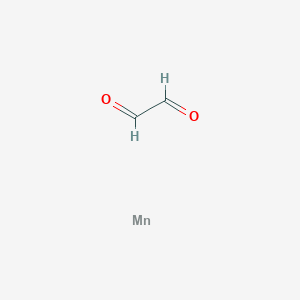
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
